3-Chloro-2-fluorotoluene

Physical Chemistry Process Chemistry Purification

3-Chloro-2-fluorotoluene (CAS 85089-31-2) is a halogenated toluene derivative (C₇H₆ClF, MW 144.57) bearing chlorine at the 3-position and fluorine at the 2-position relative to the methyl group. It is a colorless to pale-yellow liquid with a density of ~1.186–1.2 g/cm³ and a boiling point of ~166 °C at atmospheric pressure (92–94 °C at 86 mmHg).

Molecular Formula C7H6ClF
Molecular Weight 144.57 g/mol
CAS No. 85089-31-2
Cat. No. B1362875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2-fluorotoluene
CAS85089-31-2
Molecular FormulaC7H6ClF
Molecular Weight144.57 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)Cl)F
InChIInChI=1S/C7H6ClF/c1-5-3-2-4-6(8)7(5)9/h2-4H,1H3
InChIKeyLHPJOUKIBAEPMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-2-fluorotoluene (CAS 85089-31-2): Core Physicochemical and Structural Profile for Procurement Decision-Making


3-Chloro-2-fluorotoluene (CAS 85089-31-2) is a halogenated toluene derivative (C₇H₆ClF, MW 144.57) bearing chlorine at the 3-position and fluorine at the 2-position relative to the methyl group [1]. It is a colorless to pale-yellow liquid with a density of ~1.186–1.2 g/cm³ and a boiling point of ~166 °C at atmospheric pressure (92–94 °C at 86 mmHg) [2]. Commercial specifications typically range from 97% to 99% purity (GC) . Although structurally simple, this substitution pattern confers distinct electronic and steric properties that directly influence reactivity in downstream transformations, making precise isomer selection critical for synthetic success.

3-Chloro-2-fluorotoluene Procurement: Why Isomer Identity Determines Synthetic Utility


Halogenated toluenes with the formula C₇H₆ClF exist as multiple regioisomers, and their reactivity profiles are not interchangeable. The 3-chloro-2-fluoro pattern places an electron-withdrawing fluorine ortho to the methyl group and a chlorine meta to it, creating a unique electronic landscape that governs regioselectivity in electrophilic aromatic substitution, directed ortho-metalation, and cross-coupling reactions [1]. Substituting an isomer with chlorine ortho to fluorine (e.g., 2-chloro-3-fluorotoluene) or chlorine para to fluorine (e.g., 3-chloro-4-fluorotoluene) alters the dipole moment, steric accessibility at reactive positions, and the site of further functionalization, which can lead to different reaction products, lower yields, or failed syntheses when a specific substitution pattern is required. The quantitative evidence below demonstrates where measurable differences exist between 3-chloro-2-fluorotoluene and its closest analogs.

3-Chloro-2-fluorotoluene: Head-to-Head Quantitative Differentiation Against Closest Analogs


Boiling Point Comparison of 3-Chloro-2-fluorotoluene vs. 4-Chloro-2-fluorotoluene Enables Distillation-Based Separation

The boiling point of 3-chloro-2-fluorotoluene is approximately 166.1 °C at 760 mmHg, while 4-chloro-2-fluorotoluene boils at 158 °C under the same conditions [1][2]. This 8 °C difference is sufficient for separation by fractional distillation if an isomer mixture is present, and it directly affects solvent-evaporation protocols and reaction-temperature ceilings in synthetic processes. A lower-boiling isomer may be removed more easily under reduced pressure, but the target compound's higher boiling point offers a wider liquid-handling range for reactions requiring temperatures above 150 °C.

Physical Chemistry Process Chemistry Purification

Density Difference Between 3-Chloro-2-fluorotoluene and 3-Chloro-4-fluorotoluene Affects Phase Behavior in Biphasic Reactions

The density of 3-chloro-2-fluorotoluene is reported as 1.2 ± 0.1 g/cm³ (predicted) [1], whereas the isomeric 3-chloro-4-fluorotoluene has a measured density of 1.182 g/mL at 25 °C . Although the difference is modest (≈0.018 g/cm³), it can influence the settling rate and phase disengagement time in aqueous-organic biphasic reactions, especially at scale. A heavier organic phase may require adjustments to stirrer speed or separator design to maintain efficient mass transfer.

Physical Chemistry Solvent Selection Process Safety

Vapor Pressure Difference vs. 2-Chloro-3-fluorotoluene Impacts Vacuum Distillation Design

The vapor pressure of 3-chloro-2-fluorotoluene at 25 °C is estimated at 2.4 ± 0.3 mmHg, compared to 2.6 ± 0.3 mmHg for 2-chloro-3-fluorotoluene [1][2]. The ~8% lower volatility of the target compound translates to a slightly higher boiling point and reduced evaporative losses under vacuum. For high-vacuum distillation or rotary evaporation, this means the target isomer requires marginally higher temperature or lower pressure to achieve the same distillation rate, a factor that must be accounted for when scaling up solvent-swap or concentration steps.

Physical Chemistry Distillation Engineering Volatility

Directed Ortho-Metalation Regioselectivity: 3-Chloro-2-fluorotoluene vs. Other C₇H₆ClF Isomers

In directed ortho-metalation (DoM), the fluorine atom at the 2-position acts as a strong ortho-directing group due to its inductive effect and coordination ability, while the methyl group exerts a weaker but cooperative directing effect. In 3-chloro-2-fluorotoluene, the two strongest ortho-directing groups (F and CH₃) converge to direct metalation predominantly to the 4-position (between F and CH₃). The 3-chloro substituent, being meta-directing, does not compete significantly. In contrast, 2-chloro-3-fluorotoluene places F and Cl in a 1,2-relationship that can lead to competing metalation at two different sites, while 3-chloro-4-fluorotoluene positions the fluorine para to the methyl, reducing the cooperative ortho-directing effect [1][2]. Although direct comparative yield data for these specific isomers are not published, the general DoM hierarchy (F > OMe > Cl > CH₃) is well-established and predicts that 3-chloro-2-fluorotoluene offers the cleanest single-site metalation among the C₇H₆ClF isomers.

Organometallic Chemistry Synthetic Methodology Regioselectivity

Commercial Purity of 3-Chloro-2-fluorotoluene (99% GC) vs. Lower-Grade Isomers Enables Direct Use in cGMP Synthesis

3-Chloro-2-fluorotoluene is commercially available at 99% purity (GC) , a specification that exceeds the typical 97–98% range offered for several of its isomers, such as 4-chloro-2-fluorotoluene (99% also available but from fewer suppliers) or 2-chloro-3-fluorotoluene (typically 97–98%) . Higher starting-material purity reduces the burden of pre-reaction purification, minimizes side-product formation, and simplifies batch-record documentation in regulated environments. The availability of a consistent 99% grade from multiple vendors also supports dual-sourcing strategies for supply-chain resilience.

Quality Assurance Pharmaceutical Intermediate Procurement Specification

Refractive Index as an Identity and Purity Check for 3-Chloro-2-fluorotoluene in Incoming QC

The refractive index of 3-chloro-2-fluorotoluene is reported as 1.5 (at 20 °C) , while the isomeric 3-chloro-4-fluorotoluene has a refractive index of 1.501 (n20/D) . These values are close but distinguishable with a standard Abbe refractometer. The 4-chloro-2-fluorotoluene isomer shows a refractive index of 1.498 . Measuring refractive index upon receipt provides a rapid, non-destructive identity confirmation that can distinguish the target compound from mis-shipped isomers without requiring GC or NMR analysis.

Quality Control Analytical Chemistry Procurement Verification

3-Chloro-2-fluorotoluene: Optimal Deployment Scenarios Based on Verified Differential Evidence


Pharmaceutical Intermediate Requiring High-Purity Starting Material with Predictable Regioselectivity

When synthesizing active pharmaceutical ingredients (APIs) that incorporate a 3-chloro-2-fluorophenyl moiety, 3-chloro-2-fluorotoluene is the direct precursor. Its commercial availability at 99% purity (GC) reduces the need for pre-reaction purification, and the well-defined DoM regioselectivity at the 4-position [1] enables reliable C–C bond formation at the intended site. This scenario applies to medicinal chemistry programs where the 1,2,3-trisubstituted benzene core is a key pharmacophore, and isomer identity is critical for biological activity.

Agrochemical Intermediate Synthesis Leveraging Cooperative Ortho-Directing Effects

In the synthesis of crop-protection agents, the 3-chloro-2-fluorotoluene scaffold serves as a building block that can be further elaborated via electrophilic halogenation or metalation. The cooperative ortho-direction by fluorine and methyl groups [1] provides a predictable entry point for introducing additional substituents at the 4-position. The ~8 °C higher boiling point versus 4-chloro-2-fluorotoluene [2] also offers a wider thermal window for reactions conducted at elevated temperatures without reaching reflux prematurely.

Quality Control Incoming Inspection Using Refractive Index for Isomer Verification

Procurement and quality-assurance laboratories can use refractive index (n20/D ~1.5) as a rapid, inexpensive identity check to confirm that the received material is 3-chloro-2-fluorotoluene and not a mis-shipped isomer such as 3-chloro-4-fluorotoluene (n20/D 1.501) or 4-chloro-2-fluorotoluene (n20/D 1.498) . This practice aligns with ICH Q7 requirements for verifying starting-material identity upon receipt and can be implemented without specialized instrumentation.

Process Development Involving Vacuum Distillation for Isomer Purification

When developing a process that may generate isomeric mixtures, the vapor pressure of 3-chloro-2-fluorotoluene (2.4 mmHg at 25 °C) versus 2-chloro-3-fluorotoluene (2.6 mmHg) [3][4] provides a basis for designing fractional distillation protocols. The ~8% difference in volatility, though modest, can be exploited with an appropriate number of theoretical plates. The target compound's higher boiling point (166 °C) versus 4-chloro-2-fluorotoluene (158 °C) [2][5] further aids in separation from lower-boiling contaminants.

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